molecular formula C18H19N3O3 B5739130 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5739130
M. Wt: 325.4 g/mol
InChI Key: PMDIQFZKSPZJAC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a heterocyclic organic compound featuring a piperazine ring linked to a benzodioxole moiety via a methylene bridge and a 4-pyridyl ketone group. This structure combines aromatic, heterocyclic, and amide-like characteristics, making it a candidate for pharmaceutical and materials science research. Its benzodioxole group may confer metabolic stability, while the pyridyl and piperazine components could influence receptor binding or solubility .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)12-14-1-2-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDIQFZKSPZJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazinylmethanone, often referred to as a piperazine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. Piperazine derivatives are known for their diverse therapeutic applications, ranging from antipsychotic to antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C27H23BrN4O3C_{27}H_{23}BrN_{4}O_{3}, with a molecular weight of 531.4 g/mol. The structural components include a piperazine ring and a benzodioxole moiety, which are critical for its biological interactions.

The biological activity of 4-(1,3-benzodioxol-5-ylmethyl)piperazinylmethanone can be attributed to several mechanisms:

  • Receptor Modulation : Piperazine derivatives often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can lead to modulation of mood and behavior.
  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antibacterial and antifungal properties. The presence of the benzodioxole moiety enhances the compound's ability to disrupt microbial cell membranes.
  • Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(1,3-benzodioxol-5-ylmethyl)piperazinylmethanone:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteriaChoudhary et al., 2006
AntipsychoticModulates serotonin receptorsMillan et al., 2001
AnticancerInduces apoptosis in cancer cellsBogatcheva et al., 2006

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kharb et al. (2012) demonstrated that piperazine derivatives, including those similar to our compound, showed significant antibacterial activity against Staphylococcus aureus and E. coli. The mechanism involved disruption of bacterial cell wall synthesis.
  • Psychotropic Effects : Research by Millan et al. (2001) highlighted the potential of piperazine derivatives in treating schizophrenia by acting as antagonists at dopamine D2 receptors while retaining efficacy at serotonin 5-HT2A receptors.
  • Cancer Research : A recent investigation into the anticancer properties of piperazine derivatives revealed that they could inhibit cell proliferation in various cancer cell lines through modulation of apoptotic pathways (Bogatcheva et al., 2006).

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Potential Applications
4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone N/A C₁₈H₁₇N₃O₃ 335.35 g/mol Benzodioxolylmethyl, piperazine, 4-pyridyl ketone Hypothetical: CNS targeting, enzyme inhibition
(4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone 303998-78-9 C₂₃H₂₆ClF₃N₄O 466.93 g/mol Benzyl, chloro-trifluoromethyl-pyridinyl, piperidine Likely: Kinase inhibition, anticancer agents
(3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone N/A C₁₄H₁₁NO₅ 273.25 g/mol Nitro, dihydroxy, methylphenyl Antioxidant or nitroaromatic chemistry

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The target compound (335.35 g/mol) is lighter than the chloro-trifluoromethyl analog (466.93 g/mol), primarily due to the absence of halogen and trifluoromethyl groups. The latter’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility . Nitro and hydroxyl groups in (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone increase polarity, favoring applications in redox chemistry or as antioxidants .

Biological Relevance: Piperazine and pyridyl motifs are common in CNS-targeting drugs (e.g., antipsychotics). The chloro-trifluoromethyl analog’s halogenated pyridinyl group suggests kinase inhibition (e.g., similar to imatinib derivatives) .

Safety and Reactivity: Halogenated compounds (e.g., Cl, F) often exhibit higher toxicity profiles. The absence of halogens in the target compound may reduce metabolic liabilities compared to the chloro-trifluoromethyl analog . Benzodioxole rings can form reactive metabolites (e.g., quinones), necessitating further stability studies for the target compound .

Research Findings and Gaps

  • Structural Analysis : SHELX-based crystallography could resolve the target compound’s conformation, particularly the orientation of the benzodioxole relative to the pyridyl ketone. This would clarify steric or electronic interactions in drug-receptor binding.
  • Biological Data: No direct studies on the target compound were found. Analogous piperazine-pyridyl methanones show affinity for σ receptors or monoamine transporters, suggesting plausible targets .

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